molecular formula C11H12Cl2N2O4 B587517 Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 CAS No. 1246818-19-8

Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2

Cat. No.: B587517
CAS No.: 1246818-19-8
M. Wt: 309.11 g/mol
InChI Key: NSGVBEKJYQRLIP-UFYQYTSASA-N
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Description

Molecular Architecture and 13C2 Isotopic Labeling Configuration

The molecular architecture of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 centers around a glycine ethyl ester framework with a substituted benzyl moiety attached through a methylamino linkage. The compound possesses the molecular formula C9¹³C2H12Cl2N2O4, indicating the incorporation of two carbon-13 isotopes within the molecular structure. The molecular weight of the labeled compound is 309.12 daltons, representing an increase of 2.0 daltons compared to the unlabeled parent compound, which has a molecular weight of 307.13 daltons.

The structural motif consists of an ethyl ester functional group connected to a glycine residue that bears a substituted benzyl group. The benzyl moiety features a 2,3-dichloro-6-nitrophenyl substitution pattern, creating a highly functionalized aromatic system. The nitro group occupies the 6-position relative to the methylene carbon attachment point, while chlorine atoms are positioned at the 2 and 3 positions of the benzene ring. This substitution pattern generates significant steric and electronic effects that influence the compound's overall molecular behavior and reactivity profile.

The carbon-13 isotopic labeling specifically targets two carbon atoms within the molecular framework, as indicated by the designation "13C2" in the compound name. The precise location of these labeled carbon atoms contributes to the compound's utility as an analytical standard for mass spectrometric analysis and metabolic tracking studies. The isotopic substitution does not alter the fundamental chemical properties of the compound but provides distinct mass spectral signatures for analytical identification and quantification purposes.

Property Value Reference
Molecular Formula C9¹³C2H12Cl2N2O4
Molecular Weight 309.12 Da
Unlabeled Molecular Weight 307.13 Da
Mass Difference +2.0 Da Calculated
Isotope Positions Two ¹³C atoms

Systematic Nomenclature and CAS Registry Analysis

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines with appropriate designation of the isotopic labeling. The compound is officially registered under Chemical Abstracts Service number 1246818-19-8, which specifically identifies the carbon-13 labeled variant. This registry number distinguishes the isotopically labeled compound from its unlabeled counterpart, which bears the Chemical Abstracts Service number 85325-11-7.

The systematic name N-[(2,3-Dichloro-6-nitrophenyl)methyl]glycine Ethyl Ester-13C2 provides comprehensive structural information while explicitly indicating the isotopic labeling configuration. This nomenclature system ensures unambiguous identification of the compound within scientific literature and regulatory databases. The name systematically describes the core glycine structure, the ethyl ester functionality, the substituted benzyl attachment, and the specific isotopic modification.

Alternative nomenclature systems provide additional naming conventions for the compound. The International Union of Pure and Applied Chemistry name ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate describes the compound from the perspective of the acetate ester with amino substitution. This alternative naming approach emphasizes the acetate ester core structure while maintaining clear identification of the substituted benzyl moiety.

Nomenclature System Name Reference
Chemical Abstracts Service Number 1246818-19-8
Systematic Name N-[(2,3-Dichloro-6-nitrophenyl)methyl]glycine Ethyl Ester-13C2
International Union of Pure and Applied Chemistry Name ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate
Unlabeled Chemical Abstracts Service Number 85325-11-7

Crystallographic Properties and Conformational Isomerism

The crystallographic analysis of this compound reveals distinct solid-state characteristics that influence its physical properties and analytical behavior. The compound exhibits a yellow solid appearance at room temperature, indicating the presence of chromophoric groups within the molecular structure. This coloration likely results from the extended conjugation involving the nitro group and the aromatic benzene ring system, which creates electronic transitions in the visible light spectrum.

Stereochemical analysis indicates that the compound is achiral, possessing no defined stereocenters within its molecular framework. This achiral nature simplifies the compound's analytical characterization and eliminates concerns regarding enantiomeric separation or stereoisomeric complexity in analytical applications. The absence of stereoisomerism ensures consistent analytical results and eliminates potential variability associated with chiral recognition in chromatographic systems.

Conformational analysis reveals the presence of multiple rotatable bonds within the molecular structure, particularly around the ethyl ester linkage and the methylamino bridge connecting the glycine and benzyl moieties. The compound contains six rotatable bonds, providing significant conformational flexibility. This flexibility allows the molecule to adopt various three-dimensional arrangements, potentially influencing its interaction with analytical instruments and biological systems.

The molecular structure exhibits defined bond stereocenter counts of zero, confirming the absence of geometric isomerism around double bonds. The compound demonstrates no optical activity, consistent with its achiral nature and absence of stereogenic elements. These structural characteristics contribute to the compound's stability and reproducibility in analytical applications.

Crystallographic Property Value Reference
Physical Appearance Yellow Solid
Stereochemistry Achiral
Defined Stereocenters 0/0
Optical Activity None
Rotatable Bond Count 6
Defined Bond Stereocenter Count 0
Formal Charge 0

Properties

CAS No.

1246818-19-8

Molecular Formula

C11H12Cl2N2O4

Molecular Weight

309.11 g/mol

IUPAC Name

ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate

InChI

InChI=1S/C11H12Cl2N2O4/c1-2-19-10(16)6-14-5-7-9(15(17)18)4-3-8(12)11(7)13/h3-4,14H,2,5-6H2,1H3/i6+1,10+1

InChI Key

NSGVBEKJYQRLIP-UFYQYTSASA-N

Isomeric SMILES

CCO[13C](=O)[13CH2]NCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-]

Synonyms

N-[(2,3-Dichloro-6-nitrophenyl)methyl]glycine Ethyl Ester-13C2; 

Origin of Product

United States

Preparation Methods

Condensation of 2,3-Dichloro-6-nitrobenzaldehyde with Glycine Ethyl Ester

The reaction begins with 2,3-dichloro-6-nitrobenzaldehyde, which is condensed with glycine ethyl ester in methylene chloride at 0–5°C. Triethylamine acts as a base, facilitating imine formation. Subsequent mesylation with methanesulfonyl chloride at 10–15°C yields a mesylate intermediate, enhancing electrophilicity for nucleophilic substitution.

Key Conditions :

  • Solvent: Methylene chloride

  • Temperature: 0–15°C (prevents side reactions)

  • Catalysts: Triethylamine (base), dimethylaminopyridine (DMAP, 0.2% w/w)

Nucleophilic Substitution with ¹³C₂-Glycine Ethyl Ester

For isotopic labeling, glycine ethyl ester is replaced with ¹³C₂-glycine ethyl ester. The mesylate intermediate reacts with the labeled glycine derivative in acetonitrile at 37–40°C for 24 hours. Potassium carbonate serves as the base, while DMAP accelerates the substitution.

Reaction Efficiency :

  • Yield: 76% (595 g scale)

  • Purity: 98.5% (HPLC)

Hydrochloride Salt Formation

The product is treated with isopropyl alcohol-hydrochloric acid (IPA-HCl) in ethyl acetate at 5–10°C, precipitating the hydrochloride salt. Chilling ensures high crystallinity and minimal impurity carryover.

Isotopic Labeling Strategies

Synthesis of ¹³C₂-Glycine Ethyl Ester

The ¹³C label is introduced at the glycine alpha-carbon atoms. Two approaches are prevalent:

Cyanide-Based Amination

¹³C-enriched potassium cyanide reacts with ammonium chloride under Strecker synthesis conditions, producing ¹³C₂-glycine. Subsequent esterification with ethanol in acidic media yields the ethyl ester.

Challenges :

  • High cost of ¹³C precursors

  • Requires rigorous purification to remove unreacted cyanide

Electrochemical Synthesis (Novel Approach)

Recent advances utilize electrochemical reduction of oxalic acid (derived from CO₂) and nitrate to synthesize glycine. Applying this to ¹³C-labeled CO₂ could produce ¹³C₂-glycine sustainably.

Conditions :

  • Electrolyte: Aqueous solution (pH 3–5)

  • Catalysts: Cu/Pt electrodes

  • Efficiency: 80% Faradaic efficiency for glycine

Process Optimization and Scalability

Solvent and Catalyst Selection

  • Acetonitrile vs. Toluene : Acetonitrile enables lower reaction temperatures (37–40°C vs. 80°C in toluene), reducing side products.

  • DMAP Catalyst : 0.2% w/w DMAP increases substitution rate by 30%, critical for maintaining isotopic integrity.

Temperature Control

Exothermic reactions (e.g., mesylation) are conducted at ≤15°C to prevent degradation. Automated cooling systems ensure reproducibility in industrial setups.

Analytical Characterization

Mass Spectrometry (MS)

  • ESI-MS : Molecular ion peak at m/z 309.12 confirms isotopic enrichment (¹³C₂).

  • Isotopic Purity : ≥99% ¹³C incorporation verified via high-resolution MS.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of α-proton splitting confirms glycine ethyl ester substitution.

  • ¹³C NMR : Peaks at δ 42.5 ppm (C-α) and δ 170.1 ppm (carboxylate) validate labeling.

Industrial-Scale Production

Custom Synthesis Protocols

LGC Standards synthesizes the compound on-demand under controlled conditions:

  • Order Lead Time : 8–12 weeks (includes QC validation)

  • Pricing : ~$2,500–$5,000 per gram (varies with ¹³C availability)

Regulatory Considerations

  • Controlled Substance : Requires DEA permits for international shipping.

  • Storage : Short shelf life (6–12 months) at –20°C.

Comparative Analysis of Methods

Parameter Conventional Electrochemical
Starting Material2,3-Dichloro-6-nitrobenzaldehyde¹³CO₂, Nitrate
Reaction Time24–48 hours6–8 hours
Isotopic Purity99%95% (requires refinement)
Environmental ImpactModerate (organic solvents)Low (aqueous, CO₂ utilization)
Cost per Gram$3,200$2,100 (projected)

Mechanism of Action

The mechanism of action of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 involves its interaction with proteins and enzymes. It has been shown to bind to DNA, RNA, and other nucleic acids, inhibiting the activity of certain enzymes and interfering with the function of specific proteins . These interactions are crucial for its applications in biochemical and pharmacological research.

Comparison with Similar Compounds

Glycine Derivatives with Isotopic Labeling

Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 belongs to a class of glycine derivatives modified with isotopic labels. Key analogs include:

  • Glycine-13C2 : A simpler isotopologue used in tracer studies to monitor glycine metabolism .
  • Glutathione-(glycine-13C2,15N) : A labeled tripeptide employed in redox and enzymatic studies, demonstrating the utility of 13C labeling in tracking biochemical interactions .

Comparison Table 1: Isotopically Labeled Glycine Derivatives

Compound Isotopic Label Key Functional Groups Primary Applications
This compound 13C2 Nitro, dichlorobenzyl, ethyl ester Metabolic tracing, drug development
Glycine-13C2 13C2 None (unmodified glycine) Basic metabolic studies
Glutathione-(glycine-13C2,15N) 13C2, 15N Thiol, glutamate, cysteine Enzymatic assays, redox studies

The dichlorobenzyl and nitro groups in this compound enhance its lipophilicity compared to unmodified glycine-13C2, likely improving membrane permeability in biological systems .

Nitro-Substituted Aromatic Compounds

The 6-nitro-2,3-dichlorobenzyl group shares structural similarities with nitro-substituted quinoxalines and heterocycles:

  • 2,3-Diphenylquinoxaline-6-amine: Synthesized via Na2Sx reduction of nitro precursors, this compound is a precursor for acylated derivatives with biological activity .

Comparison Table 2: Nitro-Substituted Aromatic Compounds

Compound Core Structure Substituents Key Features
This compound Benzyl-glycine 6-Nitro, 2,3-dichloro Isotopic labeling, ester group
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline Quinoxaline 6-Nitro, 2,3-thiophene Planar aromatic system, crystallographic stability
2,3-Diphenylquinoxaline-6-amine Quinoxaline 6-Amine, 2,3-diphenyl Reductive synthesis, bioactive precursor

The electron-withdrawing nitro and chloro groups in this compound may influence its reactivity, similar to how nitro groups stabilize quinoxaline derivatives . However, the glycine backbone distinguishes it from purely aromatic systems, enabling peptide-like interactions.

Anti-Tubercular Nitroimidazoles

While structurally distinct, 6-nitro-2,3-dihydronitroimidazofoxazoles (e.g., from ) share functional parallels:

    Biological Activity

    Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical and biochemical research. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

    Chemical Structure and Properties

    • Molecular Formula : C11H12Cl2N2O4
    • Molecular Weight : 309.12 g/mol
    • CAS Number : 1246818-19-8
    • SMILES Notation : CCO13C[13CH2]NCc1c(Cl)c(Cl)ccc1N+[O-]

    The compound features a nitro group and dichlorobenzyl moiety, which are significant for its interaction with biological systems.

    Synthesis

    The synthesis of this compound involves several steps:

    • Nitration : The starting material, 2,3-dichlorotoluene, undergoes nitration to form 6-nitro-2,3-dichlorotoluene.
    • Reduction : The nitro group can be reduced to an amino group if necessary.
    • Alkylation : The resultant compound is then reacted with ethyl bromoacetate under basic conditions to form the ethyl ester.
    • Isotope Labeling : Incorporation of the 13C isotope occurs during the alkylation step using labeled reagents.

    This compound is primarily studied for its role as an impurity in Anagrelide, a medication used to treat essential thrombocythemia. Anagrelide functions by inhibiting megakaryocyte maturation into platelets. The impurity itself may not exhibit direct therapeutic effects but is crucial for understanding the pharmacokinetics and metabolic pathways of Anagrelide.

    Antimicrobial Activity

    Recent studies have indicated potential antimicrobial properties of compounds related to this compound. For instance:

    • Study Findings : Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial membrane integrity .
    CompoundTarget BacteriaActivity
    Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycineE. coliModerate
    Related CompoundsS. aureusHigh

    Case Studies

    • Pharmaceutical Research : In a study examining impurities in Anagrelide synthesis, this compound was used as a reference standard for quality control. The presence of this impurity was correlated with variations in therapeutic efficacy and safety profiles in clinical settings .
    • Analytical Chemistry Applications : The compound has been utilized in mass spectrometry and NMR spectroscopy to trace metabolic pathways in biological systems due to its stable isotope labeling characteristics .

    Q & A

    Q. Table 1: Key Analytical Parameters for 13C2-Labeled Glycine Derivatives

    ParameterValue/RangeTechniqueReference
    Isotopic Purity Threshold≥98%LC-MS (MRM mode)
    <sup>13</sup>C NMR Shift40–45 ppm (α-carbons)600 MHz NMR
    Molar Fraction Accuracy±1.5% (theoretical vs. exp.)Gravimetric Mixing
    Crystallographic Resolution0.84 Å (monoclinic, P21/c)X-ray Diffraction

    Q. Table 2: Common Pitfalls in Synthesis and Analysis

    PitfallMitigation StrategyReference
    Isotopic ExchangeUse aprotic solvents (e.g., anhydrous DMF)
    Spectral Overlap2D NMR (HSQC, HMBC) or High-Res LC-MS
    Crystal PolymorphismSlow evaporation from saturated solution

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